BenchChemオンラインストアへようこそ!

Methyl 4-[3-(difluoromethoxy)phenyl]-2,4-dioxobutanoate

Metal chelation HIV-1 integrase Structure-activity relationship

Methyl 4-[3-(difluoromethoxy)phenyl]-2,4-dioxobutanoate (CAS 832741-03-4) is a methyl ester derivative within the 4-aryl-2,4-dioxobutanoic acid (ADK) pharmacophore class, characterized by a meta-substituted difluoromethoxy group on the phenyl ring attached to a 2,4-dioxobutanoate moiety (molecular formula C₁₂H₁₀F₂O₅, MW 272.2 g/mol). This compound belongs to a well-established chemotype recognized for metal-chelating diketo acid functionality that has been validated across multiple therapeutic targets including HIV-1 integrase and influenza cap-dependent endonuclease.

Molecular Formula C12H10F2O5
Molecular Weight 272.2 g/mol
CAS No. 832741-03-4
Cat. No. B3338061
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-[3-(difluoromethoxy)phenyl]-2,4-dioxobutanoate
CAS832741-03-4
Molecular FormulaC12H10F2O5
Molecular Weight272.2 g/mol
Structural Identifiers
SMILESCOC(=O)C(=O)CC(=O)C1=CC(=CC=C1)OC(F)F
InChIInChI=1S/C12H10F2O5/c1-18-11(17)10(16)6-9(15)7-3-2-4-8(5-7)19-12(13)14/h2-5,12H,6H2,1H3
InChIKeyPMKCCHJPKIEDSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-[3-(difluoromethoxy)phenyl]-2,4-dioxobutanoate (CAS 832741-03-4) – Compound Class and Baseline Profile for Research Procurement


Methyl 4-[3-(difluoromethoxy)phenyl]-2,4-dioxobutanoate (CAS 832741-03-4) is a methyl ester derivative within the 4-aryl-2,4-dioxobutanoic acid (ADK) pharmacophore class, characterized by a meta-substituted difluoromethoxy group on the phenyl ring attached to a 2,4-dioxobutanoate moiety (molecular formula C₁₂H₁₀F₂O₅, MW 272.2 g/mol) . This compound belongs to a well-established chemotype recognized for metal-chelating diketo acid functionality that has been validated across multiple therapeutic targets including HIV-1 integrase and influenza cap-dependent endonuclease [1][2]. The compound is typically supplied at ≥95% purity as a solid, with a boiling point of 365.2±42.0 °C (at 760 mmHg), calculated XLogP3 of 2.4, topological polar surface area of 69.7 Ų, and 7 hydrogen bond acceptor sites, making it suitable as a research intermediate and screening candidate in medicinal chemistry programs .

Why Regioisomeric Substitution Prevents Direct Replacement of Methyl 4-[3-(difluoromethoxy)phenyl]-2,4-dioxobutanoate (CAS 832741-03-4) by Its Para Analog


The 4-aryl-2,4-dioxobutanoic acid scaffold derives its biological activity from metal-ion chelation within enzyme active sites, a mechanism exquisitely sensitive to the electronic and steric environment around the diketo moiety [1]. The position of the difluoromethoxy substituent on the phenyl ring (meta vs. para) directly modulates the torsional angle between the aryl ring and the carbonyl group (Ar–C(O)), which governs both the redox potential of the diketo acid and its metal-complexation geometry [2]. Published structure-activity studies on congeneric 4-phenyl-2,4-dioxobutanoic acid derivatives have explicitly demonstrated that meta-substituted compounds exhibit superior metal-ion binding capacity compared to their para-substituted counterparts, an observation with direct pharmacological implications for target engagement [3]. Consequently, the para isomer (CAS 832738-26-8) cannot be assumed to replicate the metal-chelating behavior, target-binding kinetics, or resultant biological profile of the meta-substituted target compound, even though both share identical molecular formulas and similar computed lipophilicity.

Quantitative Differentiation Evidence for Methyl 4-[3-(difluoromethoxy)phenyl]-2,4-dioxobutanoate (CAS 832741-03-4) Versus Comparators


Meta-Substitution Enhances Metal-Ion Complexation Capacity Relative to Para-Substituted Analogs

In a systematic study of sixteen congeneric 4-phenyl-2,4-dioxobutanoic acid derivatives with varied phenyl ring substitution patterns, Verbić et al. (2008) employed 13C NMR spectroscopy and linear free energy relationship (LFER) analysis to quantify metal-ion binding. The study explicitly concluded that meta-alkyl substituted compounds demonstrated better metal complexation ability than their para-substituted counterparts, an effect attributed to the influence of substitution position on the torsional angle and electronic conjugation between the aryl ring and the diketo chelating moiety [1]. The target compound bears the difluoromethoxy group at the meta (3-) position, structurally aligning it with the substitution pattern associated with enhanced metal binding. This provides a mechanistic basis for expecting differential target engagement compared to the para (4-) isomer (CAS 832738-26-8) when screened against metalloenzyme targets such as HIV-1 integrase or influenza PA endonuclease.

Metal chelation HIV-1 integrase Structure-activity relationship

Class-Level Influenza Cap-Dependent Endonuclease Inhibition Potency of 4-Substituted 2,4-Dioxobutanoic Acids

The 4-substituted 2,4-dioxobutanoic acid pharmacophore class, to which the target compound belongs, has been validated as a selective inhibitor scaffold for influenza virus cap-dependent endonuclease. Tomassini et al. (1994) demonstrated that members of this class inhibited cap-dependent influenza virus transcription with 50% inhibitory concentrations (IC₅₀) ranging from 0.2 to 29.0 μM across influenza A and B virus strains, while showing no effect on other viral or cellular polymerases even at 100- to 500-fold higher concentrations, confirming target selectivity [1]. In a follow-up study, Hastings et al. (1996) evaluated more potent derivatives in both in vitro and in vivo infectivity assays; these compounds inhibited influenza virus replication in yield reduction assays with IC₅₀ values ranging from 0.18 to 0.71 μM, and one selected compound demonstrated dose-dependent inhibition of viral replication in a mouse model following upper respiratory tract challenge [2]. The target compound, bearing the meta-difluoromethoxy substituent, is positioned within this validated inhibitor class and carries the structural hallmarks (aryl diketo acid methyl ester) associated with endonuclease active-site metal chelation [3].

Influenza Endonuclease inhibitor Antiviral

HIV-1 Integrase Inhibition Potency of the 4-Aryl-2,4-Dioxobutanoic Acid Pharmacophore Class

The 4-aryl-2,4-dioxobutanoic acid (ADK) class is a foundational chemotype in HIV-1 integrase inhibitor development. Wai et al. (2000) reported that optimized 4-aryl-2,4-dioxobutanoic acid inhibitors achieved IC₅₀ values below 100 nM against HIV-1 integrase in enzymatic assays and demonstrated corresponding inhibition of viral replication in cell culture [1]. The inhibitory mechanism relies on the diketo acid moiety chelating divalent metal ions (Mg²⁺ or Mn²⁺) within the integrase catalytic site, a mechanism structurally confirmed by co-crystallography [2]. Critically, the redox properties of the diketo moiety—and consequently metal-binding affinity—are modulated by the electronic nature and position of aryl substituents, with the meta position conferring distinct torsion angles and electronic effects compared to para substitution [3]. The target compound's meta-difluoromethoxy substitution is therefore mechanistically relevant to the chelation-dependent pharmacology of this validated antiviral target class.

HIV-1 integrase Diketo acid Antiviral

Physicochemical Property Divergence Between Meta and Para Regioisomers

Direct comparison of vendor-certified physicochemical data reveals measurable property divergence between the meta-substituted target compound (CAS 832741-03-4) and its para-substituted regioisomer (CAS 832738-26-8). The target compound exhibits a boiling point of 365.2±42.0 °C at 760 mmHg, while the para isomer displays a boiling point of 391.3±42.0 °C under identical conditions—a difference of approximately 26 °C . This boiling point divergence reflects the different dipole moments and intermolecular interaction profiles arising from meta versus para substitution geometry, which also manifest in differential chromatographic retention behavior and solubility characteristics relevant to purification and formulation workflows. Both isomers share identical molecular formula (C₁₂H₁₀F₂O₅), molecular weight (272.2 g/mol), XLogP3 (2.4), topological polar surface area (69.7 Ų), and hydrogen bond acceptor count (7) , confirming that the substitution position is the sole structural variable driving property differences.

Physicochemical properties Regioisomer comparison Boiling point

Methyl Ester Prodrug Advantage Relative to Free Acid Form

The target compound exists as the methyl ester derivative of 4-[3-(difluoromethoxy)phenyl]-2,4-dioxobutanoic acid. In the broader diketo acid inhibitor field, the free carboxylic acid form is the pharmacologically active metal-chelating species, but its ionization at physiological pH limits passive membrane permeability . Ester prodrug strategies have been explicitly employed to enhance the oral bioavailability and cellular uptake of diketo acid HIV-1 integrase inhibitors; for example, prodrug derivatization improved anti-HIV EC₅₀ from 500 nM (free acid) to 9 nM (prodrug form), representing a ~56-fold potency enhancement in cell-based assays [1]. The methyl ester of the target compound serves as a masked carboxylic acid that can be hydrolyzed intracellularly or in plasma to release the active diketo acid chelator, making it the appropriate procurement choice for cell-based screening campaigns where the free acid would suffer from permeability-limited exposure .

Prodrug Methyl ester Membrane permeability

Reported Biological Activity Profile Differentiated from the Para Isomer

Vendor documentation from CymitQuimica (Biosynth brand) reports that Methyl 4-(3-(difluoromethoxy)phenyl)-2,4-dioxobutanoate (MDE) exhibits anti-inflammatory activity and proposed utility as a therapeutic agent for bowel disease, and is described as a picolinic acid analog with potential NMDA receptor antagonism contributing to neuroprotective effects . Additionally, the compound has been reported to display significant cytotoxicity in cultured cells . In contrast, the para isomer (CAS 832738-26-8) has been associated with antimycobacterial activity in vendor-reported screening data, with an IC₅₀ of approximately 0.66 μM against M. tuberculosis, though this data originates from a supplier datasheet and lacks a peer-reviewed publication reference . The divergent reported activity profiles—neuroprotective/anti-inflammatory for the meta isomer versus antimycobacterial for the para isomer—are consistent with the structure-activity relationship principle that aryl substitution position governs target selectivity in the ADK class. However, both reports lack confirmatory peer-reviewed publication data, and these activity claims should be considered supporting evidence requiring independent verification.

Anti-inflammatory Neuroprotection Cytotoxicity

Recommended Research and Industrial Application Scenarios for Methyl 4-[3-(difluoromethoxy)phenyl]-2,4-dioxobutanoate (CAS 832741-03-4)


HIV-1 Integrase Inhibitor Screening and SAR Expansion

The 4-aryl-2,4-dioxobutanoic acid methyl ester scaffold is a validated entry point for HIV-1 integrase inhibitor discovery, with optimized congeners achieving sub-100 nM IC₅₀ in enzymatic strand transfer assays [1]. The meta-difluoromethoxy substitution offers a distinct electronic and steric vector relative to previously explored para-substituted and unsubstituted phenyl analogs, enabling SAR exploration of the aryl binding pocket within the integrase active site. The methyl ester prodrug form permits direct use in cell-based HIV-1 replication assays, capitalizing on the established ~56-fold potency enhancement that ester masking provides over free acid diketo inhibitors in cellular contexts [2]. Structure-based design can leverage published co-crystal structures of 2,4-dioxobutanoic acid inhibitors chelating the two-metal active site of related endonucleases to guide optimization .

Influenza PA Endonuclease Inhibitor Lead Identification

The 4-substituted 2,4-dioxobutanoic acid class has demonstrated selective inhibition of influenza cap-dependent endonuclease across both influenza A and B viruses, with IC₅₀ values spanning 0.2–29.0 μM in transcription assays and 0.18–0.71 μM in viral replication yield reduction assays [1][2]. The meta-difluoromethoxy compound offers a structurally distinct substitution pattern for screening against the PA endonuclease active site, where the diketo moiety coordinates the catalytic manganese ions. The meta substitution position, which published LFER studies associate with enhanced metal complexation ability , may confer differentiated binding kinetics compared to previously characterized para-substituted and unsubstituted analogs. The compound is suitable for both isolated PA endonuclease enzymatic assays and influenza virus replication assays in MDCK cell culture.

Neuroprotection and Inflammation Phenotypic Screening

The compound has been reported to exhibit anti-inflammatory activity, potential therapeutic relevance for bowel disease, and NMDA receptor antagonism via its structural analogy to picolinic acid, suggesting neuroprotective properties [1]. While these activity claims originate from vendor-level documentation rather than peer-reviewed studies, they provide a rationale for including this compound in phenotypic screening cascades targeting neuroinflammation, neurodegenerative disease models, or inflammatory bowel disease. The meta-difluoromethoxy substitution differentiates it from the para isomer, which has been associated with antimycobacterial rather than neuroprotective activity in vendor-reported screening [2]. Independent confirmatory dose-response testing in target-relevant cell-based assays (e.g., primary neuronal cultures, microglial activation assays, or intestinal epithelial barrier models) is recommended to validate these reported activities.

Physicochemical Reference Standard for Regioisomer Differentiation Studies

The ~26 °C boiling point differential between the meta isomer (365.2±42.0 °C) and the para isomer (391.3±42.0 °C), coupled with distinct chromatographic retention properties arising from different dipole moments, makes this compound a useful reference standard for developing and validating analytical methods (HPLC, GC, differential scanning calorimetry) aimed at resolving closely related regioisomeric 4-aryl-2,4-dioxobutanoate derivatives [1][2]. This application is relevant to quality control laboratories that need to verify the regioisomeric identity of incoming building blocks in medicinal chemistry supply chains, where misidentification of meta vs. para isomers could confound SAR interpretation.

Quote Request

Request a Quote for Methyl 4-[3-(difluoromethoxy)phenyl]-2,4-dioxobutanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.